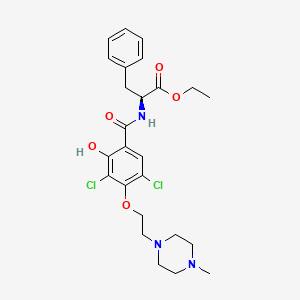
JTE-607 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JTE-607 is a cytokine production inhibitor potentially for the treatment of systemic inflammatory response, and induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells.
Applications De Recherche Scientifique
Inhibition of CPSF73
JTE-607 is converted into its active form, Compound 2, upon entering the cell. This active form specifically binds to CPSF73, inhibiting its activity and leading to the accumulation of unprocessed pre-mRNAs. This inhibition is characterized by a sequence-specific mechanism, where the drug's efficacy is influenced by the sequences flanking the cleavage site of pre-mRNAs. Recent studies have employed massively parallel in vitro assays to identify key sequence features that determine sensitivity to JTE-607, revealing insights into its selective targeting of certain genes involved in leukemia .
Implications for Cancer Therapy
The specificity of JTE-607 in targeting CPSF73 provides a promising avenue for developing tailored cancer therapies. By understanding the sequence-dependent nature of its action, researchers aim to refine treatment strategies that could enhance efficacy against specific cancer types. This approach has been supported by machine learning models that predict how variations in the polyadenylation site sequences can affect drug sensitivity .
Targeting Hematological Malignancies
JTE-607 has shown significant effectiveness against blood cancers, particularly:
- Acute Myeloid Leukemia (AML) : Studies demonstrate that JTE-607 induces apoptosis and stasis in AML cell lines by altering the expression of downstream effectors related to cell survival .
- Ewing's Sarcoma : The compound has also been effective in preclinical models, causing tumor-selective effects and improving survival rates in xenograft models .
Anti-inflammatory Properties
Beyond its anticancer applications, JTE-607 has been identified as an inhibitor of pro-inflammatory cytokine production. It has demonstrated efficacy in various models of acute injury, septic shock, and endotoxemia, suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Key Findings on JTE-607
| Application | Target Disease | Mechanism | Key Findings |
|---|---|---|---|
| Cancer Treatment | Acute Myeloid Leukemia | Inhibition of CPSF73 | Induces apoptosis; alters downstream gene expression |
| Cancer Treatment | Ewing's Sarcoma | Inhibition of CPSF73 | Causes tumor-selective stasis; prolongs survival in xenografts |
| Anti-inflammatory | Septic Shock | Inhibition of cytokine production | Reduces inflammatory responses in animal models |
| Anti-inflammatory | Acute Injury | Inhibition of cytokine production | Demonstrated improvements in various inflammation-related conditions |
Case Study 1: Efficacy Against AML
A study conducted on AML cell lines revealed that treatment with JTE-607 resulted in significant cell death through apoptosis pathways. The study utilized both in vitro assays and mouse xenograft models to validate these findings. The results indicated that JTE-607 not only inhibited cell proliferation but also altered critical signaling pathways associated with cell survival .
Case Study 2: Inflammatory Response Modulation
In a model of septic shock, administration of JTE-607 led to a marked reduction in the levels of pro-inflammatory cytokines. This study highlighted the compound's potential as a therapeutic agent for managing severe inflammatory responses following acute injuries .
Propriétés
Numéro CAS |
188791-71-1 |
|---|---|
Formule moléculaire |
C25H31Cl2N3O5 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1 |
Clé InChI |
IPSSXIMJJXSJQB-FQEVSTJZSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JTE-607 free base; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















